N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Description
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a sulfonyl group.
Properties
Molecular Formula |
C20H22F3N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H22F3N3O3S/c1-15(27)24-17-6-8-18(9-7-17)30(28,29)26-12-10-25(11-13-26)14-16-4-2-3-5-19(16)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
InChI Key |
GPLXWZWNPFWYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiophenols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring and sulfonyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated piperazine derivatives and sulfonyl-containing phenyl compounds. Examples include:
- N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
- N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide .
Uniqueness
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and sulfonyl group contribute to its binding affinity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
